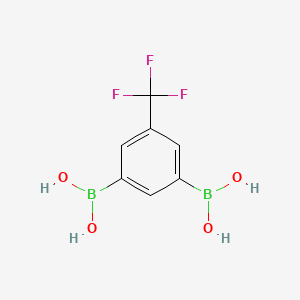

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid

Descripción

Propiedades

IUPAC Name |

[3-borono-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7B2F3O4/c10-7(11,12)4-1-5(8(13)14)3-6(2-4)9(15)16/h1-3,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTMRPLEYJEOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7B2F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660255 | |

| Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-35-5 | |

| Record name | Boronic acid, [5-(trifluoromethyl)-1,3-phenylene]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Trifluoromethyl)-1,3-phenylene]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(5-(Trifluoromethyl)-1,3-phenylene)diboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound contains a trifluoromethyl group, which influences its chemical behavior and biological interactions.

The presence of the trifluoromethyl group significantly enhances the acidity and lipophilicity of the compound, affecting its solubility and interaction with biological targets. The unique structure allows it to engage in hydrogen bonding and other interactions crucial for biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi.

Case Studies

- Study on Antibacterial Activity :

- Antifungal Mechanism :

Biological Mechanisms

The biological mechanisms underlying the activity of this compound include:

- Enzyme Inhibition : Interaction with specific enzymes involved in microbial metabolism.

- Cell Growth Pathways : Disruption of pathways related to cell growth and apoptosis, leading to cell death in susceptible microorganisms .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties imparted by the trifluoromethyl group:

| Compound Name | Structure | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Moderate against E. coli, B. cereus, C. albicans | High acidity, enhanced binding to LeuRS |

| 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) | Structure | Effective antifungal properties | Ligand in coordination chemistry |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Structure | Moderate antibacterial activity | Used in synthetic applications |

Research Findings

Recent studies have confirmed the potential of fluorinated phenylboronic acids as effective antimicrobial agents. The structural modifications introduced by the trifluoromethyl group not only enhance their biological activity but also improve their stability and solubility in various solvents .

Summary of Findings

- Antimicrobial Efficacy : Effective against multiple strains with varying MIC values.

- Mechanism Insights : Inhibition of key enzymes suggests a novel pathway for drug development.

- Comparative Advantages : Enhanced properties over non-fluorinated analogs.

Aplicaciones Científicas De Investigación

Synthesis and Reaction Conditions

The synthesis of (5-(trifluoromethyl)-1,3-phenylene)diboronic acid typically involves reactions with palladium catalysts under controlled conditions. Below are some documented reaction conditions:

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Sodium carbonate with palladium catalyst in toluene at reflux for 12 hours | 85% | Efficient for coupling reactions |

| Microwave-assisted synthesis at 125°C for 20 minutes | 87% | Rapid synthesis method |

| Reaction with nitrophenylhydrazone in polyethylene glycol at 80°C for 12 hours | 87% | Green chemistry approach |

These conditions highlight the compound's versatility in synthetic pathways.

Medicinal Chemistry

One of the notable applications of this compound is in medicinal chemistry, particularly as a precursor for developing antimicrobial agents. Research indicates that derivatives of phenylboronic acids exhibit significant antimicrobial activity against various pathogens.

- A study demonstrated that related compounds showed moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus . The mechanism of action is hypothesized to involve inhibition of leucyl-tRNA synthetase (LeuRS), similar to the approved antifungal drug Tavaborole .

Materials Science

In materials science, this compound is utilized in the synthesis of functionalized polymers and materials with enhanced properties due to the presence of fluorinated groups.

- The incorporation of trifluoromethyl groups into polymeric materials has been shown to improve their thermal stability and mechanical properties. Research has focused on synthesizing water-soluble N-type polymers using phenylene derivatives as building blocks .

Antimicrobial Activity Study

A comprehensive study explored the antimicrobial properties of phenylboronic acid derivatives. The results indicated that:

- The compound exhibited a Minimum Inhibitory Concentration (MIC) lower than that of existing antifungal agents against Bacillus cereus, suggesting potential as a new antimicrobial agent .

This case study underscores the therapeutic potential of this compound derivatives.

Polymer Synthesis

Another significant application is in the development of polymers with enhanced solubility and functionality:

Comparación Con Compuestos Similares

Substituent Effects on Acidity and Reactivity

The -CF₃ group is a strong electron-withdrawing substituent, lowering the pKa of adjacent boronic acid groups. For example:

- (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid : Estimated pKa ~7–8 (predicted for similar fluorinated boronic acids) .

- 1,3-Benzenediboronic acid (non-fluorinated): pKa ~8.5–9.5 .

- (Trifluoromethoxy)phenylboronic acids : pKa ~8.2–8.7 .

This enhanced acidity improves reactivity in aqueous cross-coupling reactions, enabling efficient bond formation under milder conditions .

Steric and Crystallographic Properties

The bulky -CF₃ group influences molecular packing and supramolecular assembly:

Covalent Organic Frameworks (COFs)

Diboronic acids are key building blocks for COFs. Comparisons include:

| Compound | COF Surface Area (m²/g) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Phenyl diboronic acid | 711–1590 | 500–600 | |

| This compound | Not reported (predicted lower due to steric effects) | ~400–500 (estimated) |

Fluorescence Sensing

In conjugated microporous polymers (CMPs), substituents dictate sensing performance:

Antimicrobial Performance

Fluorinated boronic acids exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration:

Derivatives

- Chloro-substituted analogs : E.g., (2-Chloro-5-(trifluoromethyl)-1,3-phenylene)diboronic acid (CAS: 1799485-24-7), used in pharmaceutical intermediates .

- Pyrrolidinyl-substituted analogs : E.g., (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid (CAS: 1704067-30-0), exhibits modified binding kinetics due to nitrogen lone pairs .

Métodos De Preparación

Metalation of 5-(Trifluoromethyl)-1,3-dibromobenzene Followed by Boronation

One of the most common routes involves starting from 5-(trifluoromethyl)-1,3-dibromobenzene, which is subjected to metal-halogen exchange using magnesium or lithium reagents to form arylmetal intermediates. These intermediates are then quenched with boron electrophiles such as trimethyl borate to yield boronate esters, which upon hydrolysis give the diboronic acid.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-(Trifluoromethyl)-1,3-dibromobenzene, magnesium turnings, iodine, tetrahydrofuran (THF), gentle reflux | Formation of Grignard reagent via metal-halogen exchange initiated by iodine |

| 2 | Addition of trimethyl borate at low temperature (-78 °C), stirring | Quenching Grignard reagent with boron electrophile to form boronate ester intermediate |

| 3 | Acidic work-up with aqueous HCl, extraction with ethyl acetate | Hydrolysis of boronate ester to yield (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid |

This method benefits from the high regioselectivity of metal-halogen exchange and the stability of boronate esters as intermediates. The low temperature during boronation minimizes side reactions.

Transition Metal-Catalyzed Borylation of Aromatic Precursors

An alternative approach uses transition metal catalysis, particularly palladium or iridium catalysts, to directly borylate C–H bonds or aryl halides.

- Palladium-catalyzed borylation of 5-(Trifluoromethyl)-1,3-dibromobenzene with bis(pinacolato)diboron under base and inert atmosphere conditions can yield the diboronate ester.

- Subsequent hydrolysis converts the ester to the diboronic acid.

This method offers milder conditions and avoids the use of highly reactive organometallic intermediates.

Protection and Deprotection Strategies

Boronic acids are prone to instability; hence, boronate esters such as pinacol or 1,3-propanediol esters are often synthesized first. For example, reaction of the boronic acid precursor with 2,2-dimethyl-1,3-propanediol under Dean-Stark conditions yields a stable boronate ester intermediate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| Boronic acid precursor + 2,2-dimethyl-1,3-propanediol, toluene, reflux with Dean-Stark trap | Formation of boronate ester by removal of water | |

| Ester purified or used directly in subsequent reactions | Stabilization of boronic acid functionality |

This approach is useful for purification and storage before final deprotection to the free diboronic acid.

Representative Experimental Data

Synthesis from 5-(Trifluoromethyl)-1,3-dibromobenzene via Grignard Route

| Parameter | Details |

|---|---|

| Starting material | 5-(Trifluoromethyl)-1,3-dibromobenzene |

| Metalation | Magnesium turnings, iodine catalyst, THF, 45 °C reflux |

| Boronation | Trimethyl borate, -78 °C addition, stir 45 min |

| Work-up | Acidic hydrolysis with 5% HCl, extraction with ethyl acetate |

| Yield | Typically 60-75% of diboronic acid |

| Purification | Recrystallization or chromatography |

| Characterization | ^1H NMR, ^13C NMR, ^19F NMR, melting point, MS |

Boronate Ester Formation (Protection Step)

| Parameter | Details |

|---|---|

| Boronic acid | This compound crude |

| Diol used | 2,2-Dimethyl-1,3-propanediol |

| Solvent | Toluene |

| Conditions | Reflux with Dean-Stark trap for 20 h |

| Product | Boronate ester as yellow oil or solid |

| Use | Intermediate for further functionalization or storage |

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Metalation (Grignard) + Boronation | High regioselectivity, well-established | Requires low temperature, moisture sensitive | 60-75% | Requires careful temperature control |

| Transition metal-catalyzed borylation | Milder conditions, avoids organometallics | Catalyst cost, possible side reactions | 50-70% | Useful for direct borylation of aryl halides |

| Boronate ester protection | Stabilizes boronic acid, facilitates purification | Additional steps, requires deprotection | N/A (step in synthesis) | Commonly used for storage and handling |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (5-(Trifluoromethyl)-1,3-phenylene)diboronic acid?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Using bis(pinacolato)diboron as a boron source with palladium catalysts (e.g., PdCl₂(dppf)₂) in polar aprotic solvents like DMF at elevated temperatures (~105°C) .

- Purification via column chromatography or recrystallization to isolate the diboronic acid derivative.

- Critical parameters: Catalyst loading (1–5 mol%), reaction time (3–24 hours), and stoichiometric control of boronic acid precursors.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoromethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (exact mass: 234.00205) for molecular weight validation .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97%) and detect anhydride byproducts, which may form during storage .

Q. What are the key applications of this compound in polymer chemistry?

- Methodological Answer : It serves as a monomer in synthesizing poly(amide-imide) (PAI) films with low coefficients of thermal expansion (CTE):

- React with diamine precursors (e.g., 3,5-diaminobenzotrifluoride) to form imide-linked polymers .

- The trifluoromethyl group enhances thermal stability and reduces hydrophilicity, critical for high-performance materials.

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CF₃ group reduces electron density at the phenyl ring, stabilizing transition states in Suzuki-Miyaura reactions. This can accelerate coupling rates but may require adjusted base concentrations (e.g., Na₂CO₃ vs. Cs₂CO₃) .

- DFT Studies : Computational modeling (B3LYP/6-31G*) reveals charge distribution and frontier molecular orbitals, aiding in predicting reaction pathways .

Q. How is this compound utilized in covalent organic framework (COF) synthesis?

- Methodological Answer :

- Monomer Design : Acts as a rigid diboronic acid linker for constructing π-conjugated COFs via Suzuki-Miyaura polymerization .

- Characterization : Use powder X-ray diffraction (PXRD) and nitrogen adsorption isotherms to confirm porosity and crystallinity.

- Example : COFs incorporating this monomer exhibit enhanced luminescence quenching for picric acid detection due to electron-deficient -CF₃ groups .

Q. What computational strategies predict the crystallographic behavior of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and simulate crystal packing using software like Gaussian 09 .

- SHELX Refinement : For experimental X-ray data, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

Q. How do researchers address contradictions in experimental data, such as inconsistent reaction yields?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.